molecular formula C35H24N6Na2O11S3 B14779854 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphon ate (sodium salt)

8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphon ate (sodium salt)

Cat. No.: B14779854
M. Wt: 846.8 g/mol
InChI Key: ITWBKSQPIARJAF-UHFFFAOYSA-L
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Description

8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) involves multiple steps, including diazotization, coupling reactions, and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The resulting azo compound is then subjected to sulfonation to introduce sulfonate groups, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are meticulously monitored to ensure high yield and purity. The final product is often isolated through filtration, followed by drying and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The sulfonate groups enhance its solubility, allowing it to interact with different substrates. In biological systems, it can bind to cellular components, facilitating staining and visualization.

Comparison with Similar Compounds

Similar Compounds

  • 8-4-(4-Methylphenyl)azo-5-4-(4-nitrophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt)
  • 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitrophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt)

Uniqueness

The presence of both sulfonate and sulphonyloxy groups in 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) enhances its solubility and stability compared to similar compounds. This makes it particularly valuable in applications requiring high solubility and stability, such as in aqueous dyeing processes and biological staining.

Properties

Molecular Formula

C35H24N6Na2O11S3

Molecular Weight

846.8 g/mol

IUPAC Name

disodium;8-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C35H26N6O11S3.2Na/c1-22-5-16-28(17-6-22)55(50,51)52-27-14-11-25(12-15-27)38-40-32-20-19-30(29-3-2-4-33(35(29)32)53(44,45)46)39-37-24-9-7-23(8-10-24)36-31-18-13-26(41(42)43)21-34(31)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

ITWBKSQPIARJAF-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C(=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])C=CC=C4S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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